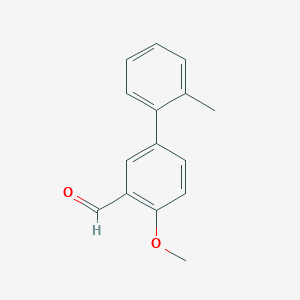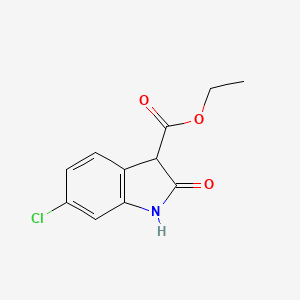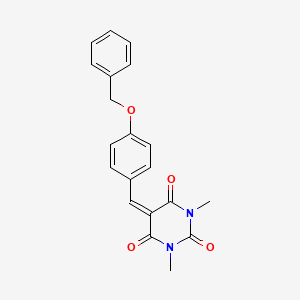![molecular formula C21H26FN5O2 B2761086 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851937-89-8](/img/structure/B2761086.png)
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione” is a chemical compound with the linear formula C17H18FN5O2 . It has a molecular weight of 343.364 . This compound is used in scientific research and has numerous applications in pharmaceutical development, drug discovery, and molecular biology studies.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Studies have identified derivatives of purine-2,6-dione with significant analgesic and anti-inflammatory properties. For example, derivatives designed with carboxylic, ester, or amide moieties have shown to be potent in pharmacological evaluations, highlighting the structural flexibility of purine compounds for therapeutic uses (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Effects
Further research on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has explored their affinity for serotonin receptors, demonstrating anxiolytic and antidepressant properties. This suggests the potential for developing new therapeutic agents for psychological disorders based on the purine scaffold (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
The antimicrobial activity of purine derivatives has also been investigated, with some compounds showing promising results against a range of bacteria and fungi. This indicates the possibility of purine-based compounds as new antimicrobial agents (Ghorab et al., 2017).
Interaction with Potassium Channels
Research into substituted purine derivatives has revealed effects on potassium channels, which are crucial for various physiological processes. The ability to modulate potassium channel activity suggests potential applications in treating cardiovascular diseases and other conditions related to ion channel dysfunction (Gündüz et al., 2009).
Serotonin Receptor Affinity
The exploration of purine-2,6-dione derivatives as ligands for serotonin receptors underlines the chemical's versatility in drug development, particularly for psychiatric and neurological disorders. Adjustments to the purine core structure can significantly impact receptor affinity and functional activity, offering a path to highly selective and efficacious pharmaceuticals (Jurczyk et al., 2004).
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-14-5-4-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-6-8-16(22)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFQMGTFAMCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)
![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2761013.png)



![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)

![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)

